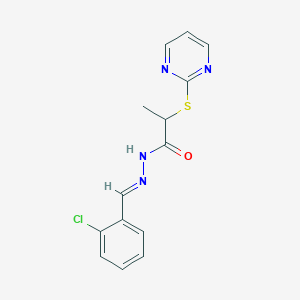
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide, also known as CBPR, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the cell. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression in cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as the replication of viral particles. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide is its wide range of potential applications in scientific research. It has been shown to exhibit various properties that may be useful in the development of new drugs and diagnostic tools. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide. One potential direction is the development of new drugs based on the structure of this compound. This compound has shown promising results in various fields of research, and its structure may serve as a template for the development of new drugs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Finally, the development of new methods for the synthesis and purification of this compound may lead to improved yields and purity, making it more accessible to researchers.
Synthesemethoden
The synthesis of N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide involves the reaction of 2-chlorobenzaldehyde with 2-pyrimidinylthioacetic acid hydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been reported to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N'-(2-chlorobenzylidene)-2-(2-pyrimidinylthio)propanohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-10(21-14-16-7-4-8-17-14)13(20)19-18-9-11-5-2-3-6-12(11)15/h2-10H,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZABVFPGWEQSM-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)




![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5847480.png)


![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
